molecular formula C9H16N2O5S B078820 Met-Asp CAS No. 14595-65-4

Met-Asp

Cat. No. B078820
CAS RN: 14595-65-4
M. Wt: 264.3 g/mol
InChI Key: QTZXSYBVOSXBEJ-WDSKDSINSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Met-Asp involves various chemical and biological methods. For instance, the synthesis of AsP3, a compound related to the elemental structure involving arsenic and phosphorus, has been achieved through chemical synthesis, providing a pure substance with a melting point from 71° to 73°C. This process represents an attractive starting point for any synthesis targeting molecules or materials containing an exact 1:3 ratio of arsenic to phosphorus (Cossairt, Cummins, & Diawara, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to Met-Asp, such as cobalamin-independent methionine synthase, has been elucidated through crystallography. This enzyme catalyzes the synthesis of methionine by transferring a methyl group to homocysteine, with zinc, homocysteine, and methyltetrahydrofolate playing crucial roles in its active site (Ferrer, Ravanel, Robert, & Dumas, 2004).

Chemical Reactions and Properties

The reactivity patterns of compounds such as AsP3 have been explored, revealing facile synthetic access and thermal robustness. Studies have shown how AsP3 reacts with transition-metal and organic fragments, retaining spherical aromaticity and demonstrating thermodynamic stability. This reactivity pattern underscores the potential of such compounds in chemical synthesis and applications (Cossairt & Cummins, 2009).

Physical Properties Analysis

The physical properties of compounds like AsP3, including their melting points, solubility in organic solvents, and spectroscopic characterization, highlight their potential as starting points for the synthesis of target molecules or materials with specific arsenic to phosphorus ratios. Such properties are crucial for understanding the applications and handling of these compounds (Cossairt, Cummins, & Diawara, 2009).

Chemical Properties Analysis

The chemical properties of Met-Asp and related compounds, such as their interactions with metal ions and their roles in enzyme-catalyzed reactions, have been a focus of research. For example, the structural analysis of a fungal methionine synthase revealed insights into substrate binding and catalysis, highlighting the enzyme's essential role in fungal growth and its potential as an antifungal drug target (Ubhi et al., 2014).

Scientific Research Applications

  • Pharmaceutical Analysis : The development and validation of methods for the simultaneous determination of methocarbamol and aspirin, which are often used in combination as muscle relaxants. These methods are essential for quality control in pharmaceutical preparations (El-Yazbi et al., 2018).

  • Cancer Treatment : The study of the MET tyrosine kinase inhibitor, crizotinib, in patients with alveolar soft part sarcoma (ASPS), a rare cancer. This research focuses on the efficacy and safety of crizotinib in treating ASPS patients, particularly its role in inhibiting abnormal MET gene expression, a key factor in ASPS (Schöffski et al., 2017).

  • Alzheimer's Disease Research : Investigation into the role of human brain peptidases, particularly in the cleavage of the Met-Asp bond, which is crucial for the generation of the N-terminus of the Alzheimer beta-amyloid protein from its precursor. This research contributes to understanding the mechanisms behind Alzheimer's disease (McDermott et al., 1992).

  • Plant Biology : Research into the metabolism of aspartate-family amino acids in plant seeds. This includes understanding the accumulation and roles of amino acids like lysine and methionine during seed development, which is crucial for sustainable agriculture (Wang et al., 2018).

  • Biochemical Studies : Investigation of post-translational transformations, such as the modification of methionine to aspartate in hemoglobins, which aids in interpreting hemoglobinopathies and designing oxidatively stable hemoglobins (Strader et al., 2014).

  • Forensic Science : Application in age estimation from aspartic acid racemization of root dentin, where D-methionine is used as an internal standard. This method contributes to the field of forensic science by providing a way to estimate the age of individuals based on dental analysis (Arany et al., 2004).

  • Antifungal Research : Development of a simultaneous in vitro assay for the first four enzymes in the fungal aspartate pathway, which includes aspartate kinase. This assay aids in identifying new classes of aspartate kinase inhibitors that could serve as antifungal agents (Bareich et al., 2003).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXSYBVOSXBEJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Met-Asp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,600
Citations
M Amiche, S Sagan, A Mor, A Delfour… - Molecular pharmacology, 1989 - Citeseer
Dermorphin, Tyr-D-Ala-Phe-GIy-Tyr-Pro-Ser-NH2 is an extraordi-narily potent and highly s-selective opioid heptapeptide isolated from amphibian skin. It is unique among peptides …
Number of citations: 102 citeseerx.ist.psu.edu
Q Zhang, B Perkins, G Tan, VH Wysocki - International Journal of Mass …, 2011 - Elsevier
Fragmentation patterns of doubly charged peptides containing serine (Ser), threonine (Thr), cysteine (Cys), homoserine (Hse), methionine (Met), aspartic acid (Asp), or asparagine (Asn) …
Number of citations: 9 www.sciencedirect.com
DC Rees, J Rochette, C Schofield, B Green, M Morris… - 1996 - ashpublications.org
… ysis, we show that the original characterization of hemoglobin Bristol as 067(Ell)Val-Asp was incorrect, in that a silent posttranslational modification of Met -+ Asp was mistaken for the …
Number of citations: 41 ashpublications.org
M Bodanszky, J Martinez, M Walker… - Journal of Medicinal …, 1980 - ACS Publications
Acylation of the 6-peptide derivative L-methionylglycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide with the N-hydroxysuccinimide ester of desaminotryosine afforded 3-(…
Number of citations: 25 pubs.acs.org
J Martinez, F Winternitz, M Bodanszky… - Journal of Medicinal …, 1982 - ACS Publications
15-Acetoxy-4/S-(methacryloyloxy) scirpene-3, 8-dione (59). This compound was prepared in 78% yield from 58 using the procedure similar to that described for 54: mp 165-166 C (Et^ O…
Number of citations: 23 pubs.acs.org
WBT Cruse, E Egert, MA Viswamitra… - … Section B: Structural …, 1982 - scripts.iucr.org
… tetrapeptide amide sequence Trp-Met-Asp-Phe-NH2 which by itself * Trp-Met-Asp-Phe-NHz = L-… In this respect, Trp-Met-Asp-Phe-NH2 seems unlikely to show such an arrangement …
Number of citations: 22 scripts.iucr.org
A Chopra - 2012 - europepmc.org
Background [Abstract] The three subtypes of the cholecystokinin (CCK) receptors (CCKR) belong to the G-protein–coupled receptor family and are classified (CCK1R, CCK2R, and …
Number of citations: 3 europepmc.org
M Knight, Y Ito, AM Kask, TN Chase - Journal of liquid …, 1984 - Taylor & Francis
The peptide Ac-Asp-Tyr-Met-Gly-Trp-Met-Asp-NH 2 was purified by countercurrent chromatography in the horizontal flow-through coil planet centrifuge. The solvent system used was …
Number of citations: 10 www.tandfonline.com
C BRIET, A AUMELAS… - International Journal of …, 1985 - Wiley Online Library
… pentapeptide Boc-Met-Gly-Trp-Met -Asp(But)-NH2, 5. Complete … -TrpMet-Asp-NH2, 6. This peptide was reacted with Z-Tyr(0Np) (16) to yield the hexapeptide ZTyr-Met-Gly-Trp-Met-Asp-…
Number of citations: 8 onlinelibrary.wiley.com
A Rakovska, P Henklein, K Milenov… - … and Findings in …, 1987 - europepmc.org
Suc-Tyr (SE)-Met-Gly-Trp-Met-Asp-beta-phenethylamide (410) has been studied for its ability to antagonize contractile responses of guinea pig gall bladder, ileum and stomach muscle …
Number of citations: 8 europepmc.org

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